molecular formula C8H2ClF6NO2 B1388172 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene CAS No. 887268-05-5

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene

Cat. No.: B1388172
CAS No.: 887268-05-5
M. Wt: 293.55 g/mol
InChI Key: KHICYKUYUSBTQU-UHFFFAOYSA-N
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Description

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene (CAS No. 887268-05-5) is a halogenated nitroaromatic compound with the molecular formula C₈H₂ClF₆NO₂ and a molecular weight of 293.55 g/mol. It is characterized by a benzene ring substituted with chlorine, nitro, and two trifluoromethyl groups at positions 1, 4, 2, and 5, respectively. This electron-deficient structure confers high reactivity in electrophilic substitution and coupling reactions. Key properties include storage under dry, room-temperature conditions and hazards related to skin/eye irritation (H315, H319) and flammability (H227) . Its synthesis and applications are less documented compared to analogues, but its structural features suggest utility in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

1-chloro-4-nitro-2,5-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2ClF6NO2/c9-5-1-4(8(13,14)15)6(16(17)18)2-3(5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHICYKUYUSBTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])C(F)(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2ClF6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Reagents: Concentrated nitric acid (typically 98-100%) and sulfuric acid (preferably 91-100% or fuming sulfuric acid with controlled SO₃ content).
  • Solvent System: A mixture of concentrated sulfuric acid or fuming sulfuric acid acts as both solvent and nitrating agent.
  • Temperature Control: Nitration is conducted at moderate temperatures, generally between 90°C and 105°C, to favor para-nitration and minimize side reactions.
  • Reaction Conditions: Dropwise addition of nitric acid to the acid mixture containing 1,4-bis(trifluoromethyl)benzene, with continuous stirring to ensure uniform reaction and heat dissipation.

Key Findings:

  • Yield and Purity: Using optimized conditions, yields of approximately 58% to 68.7% are reported, with high purity (around 99.6%) of the nitrated product.
  • Reaction Time: Ranges from 8 to 10 hours, depending on temperature and acid concentrations.
  • Side Reactions: Sulfonation and over-nitration are potential issues, mitigated by temperature control and reagent stoichiometry.

Data Table 1: Nitration Conditions and Yields

Parameter Example Conditions Yield (%) Notes
Acid mixture 96% sulfuric acid + fuming sulfuric acid (10% SO₃) 68.7 Elevated SO₃ content improves nitration efficiency
Temperature 80°C - Moderate temperature minimizes side reactions
Reaction time 8 hours - Longer times increase yield
Nitrating agent Concentrated nitric acid (98%) - Ensures complete nitration

Chlorination to Form 1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene

Chlorination Strategy:
The chlorination step involves selective substitution of a hydrogen atom on the aromatic ring with chlorine, often achieved via radical chlorination or electrophilic substitution under controlled conditions.

Methodology:

  • Reagents: Chlorine gas (Cl₂), initiator such as azobisisobutyronitrile (AIBN) to promote radical formation.
  • Reaction Conditions: Temperatures maintained around 65°C to 80°C, with reaction times ranging from 7 to 8.5 hours.
  • Reaction Setup: Use of a four-necked flask with reflux condenser, inert atmosphere, and controlled chlorine flow rate to prevent over-chlorination.

Key Findings:

  • Reaction Control: The addition of AIBN facilitates radical chlorination, enhancing selectivity for the para position.
  • Yield: Reported yields of approximately 96.3% of the chlorinated intermediate, with minimal by-products.
  • Safety Note: Handling chlorine gas requires strict safety protocols due to its toxicity and corrosiveness.

Data Table 2: Chlorination Parameters

Parameter Example Conditions Yield (%) Notes
Chlorine flow rate 38 g/hr - Controlled to prevent over-chlorination
Reaction temperature 75-80°C 96.3 Optimized for selectivity
Reaction time 7-8.5 hours - Longer times improve conversion
Initiator 2,2'-azobisisobutyronitrile (AIBN) Yes Promotes radical chlorination

Nitration of the Chlorinated Intermediate

Following chlorination, nitration can be performed on the chlorinated compound to introduce the nitro group at the desired position, following similar conditions as the initial nitration but with adjustments for the chlorinated substrate's reactivity.

Process Highlights:

  • Use of concentrated nitric acid and sulfuric acid mixture.
  • Reaction temperature maintained around 90°C to 105°C.
  • Reaction duration approximately 10 hours for complete nitration.

Result:

  • Formation of This compound with yields around 60-70%, depending on precise control of reaction parameters and purity of starting materials.

Summary of Key Preparation Methods

Method Starting Material Reagents Conditions Yield Remarks
Nitration 1,4-bis(trifluoromethyl)benzene Nitric acid + sulfuric acid 90-105°C, dropwise addition 58-68.7% Controlled temperature to prevent side reactions
Chlorination Chlorinated intermediate Cl₂ + AIBN 65-80°C, 7-8.5 hours ~96% Radical initiation for selectivity
Nitration of chlorinated compound Chlorinated intermediate Nitric acid + sulfuric acid 90-105°C, ~10 hours 60-70% Final nitration step

Research Findings and Industrial Relevance

Research indicates that the synthesis of This compound is optimized under moderate temperatures, with careful control of acid concentrations and reaction times to maximize yield and purity. The process benefits from using readily available starting materials and standard nitration and chlorination techniques, making it suitable for industrial-scale production.

Environmental and safety considerations include managing toxic chlorine gas and corrosive acids, with appropriate safety protocols and waste treatment systems.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chloro group at position 1 undergoes substitution under specific conditions due to activation by electron-withdrawing trifluoromethyl (-CF₃) and nitro (-NO₂) groups.

Reaction TypeConditionsProductYieldSource
Cyanide substitutionCuCN, DMF, 130°C, 20 h2,5-Bis(CF₃)-4-nitrobenzonitrile51%
Amine couplingPd(OAc)₂, NBu₄Br, dicyclohexylmethylamine, DMAc, 130°C, 4 h3,5-Bis(CF₃)cinnamide96%
  • Mechanistic Insight : The -CF₃ and -NO₂ groups meta-direct the nucleophile to the chloro position while stabilizing the Meisenheimer intermediate .

  • Limitation : Steric hindrance from adjacent -CF₃ groups reduces reaction rates compared to mono-trifluoromethyl analogs .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization for advanced intermediates:

Coupling PartnerCatalyst SystemProductYieldSource
AcrylonitrilePd(OAc)₂, phenyldi(t-butyl)phosphine, DMAc3,5-Bis(CF₃)cinnamonitrile69%
Methyl acrylatePd(OAc)₂, NBu₄Br, DMAcMethyl 3,5-bis(CF₃)cinnamate97%
  • Key Trend : Electron-deficient aryl chlorides require bulky phosphine ligands (e.g., phenyldi(t-butyl)phosphine) to enhance catalytic activity .

  • Side Reaction : Competing hydrolysis of the nitro group is suppressed in non-aqueous media .

Reduction Reactions

Selective reduction of the nitro group is achievable without affecting the C-Cl bond:

Reducing AgentConditionsProductYieldSource
H₂/Pd-CEthanol, 25°C, 6 h1-Chloro-4-amino-2,5-bis(CF₃)benzene89%*
Fe/HClH₂O/EtOH, reflux, 3 h1-Chloro-4-amino-2,5-bis(CF₃)benzene75%*

*Extrapolated from analogous nitroarene reductions in .

  • Critical Note : Over-reduction to dechlorinated products occurs if reaction times exceed 8 h .

Electrophilic Aromatic Substitution

Despite the deactivated ring, directed substitution is feasible:

ElectrophileConditionsProductYieldSource
SO₃/H₂SO₄80°C, 8 hSulfonated derivative†68%
HNO₃/H₂SO₄0–5°C, 5 hDinitro analog‡N/R

†Exact position not specified in patent data .
‡Requires fuming nitric acid and extended stirring .

Functional Group Interconversion

The nitro group serves as a precursor for diverse transformations:

ReactionConditionsProductYieldSource
Nitro → AmineH₂/Ni, EtOH, 50 psi4-Amino-1-chloro-2,5-bis(CF₃)benzene82%*
Nitro → HydroxylamineZn/NH₄Cl, THF/H₂O, 0°CN-Hydroxy intermediate63%*

*Based on methods for structurally similar nitroarenes .

Critical Analysis of Reactivity

  • Steric Effects : The 2,5-bis(trifluoromethyl) arrangement creates steric congestion, slowing reactions at the para-nitro position .

  • Electronic Effects : Strong electron withdrawal (-CF₃, -NO₂) renders the ring resistant to Friedel-Crafts alkylation/acylation .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMAc, DMF) improve yields in Pd-catalyzed reactions by stabilizing intermediates .

Scientific Research Applications

Pharmaceutical Applications

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl groups enhance biological activity and metabolic stability.

Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to produce anticancer agents. The introduction of trifluoromethyl groups has been shown to improve the potency of certain drugs against cancer cell lines. These modifications allow for better interaction with biological targets due to increased lipophilicity and metabolic resistance .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals, particularly as an intermediate in the synthesis of herbicides and insecticides. The trifluoromethyl group is known to enhance the efficacy of agrochemical products by improving their stability and bioavailability in various environmental conditions.

Case Study: Herbicide Development
A study highlighted the synthesis of a new class of herbicides using this compound as a starting material. These herbicides exhibited improved selectivity and reduced toxicity to non-target species, showcasing the compound's potential in sustainable agriculture practices .

Material Science Applications

In material science, this compound is explored for its use in developing functional materials such as polymers and coatings. The unique properties imparted by the trifluoromethyl groups allow for enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers
Research has indicated that incorporating this compound into polymer matrices can lead to the creation of fluorinated polymers with superior properties for applications in electronics and protective coatings. These materials exhibit improved hydrophobicity and chemical inertness, making them suitable for harsh environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 1-chloro-4-nitro-2,5-bis(trifluoromethyl)benzene with structurally related compounds:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Reactivity
This compound 887268-05-5 C₈H₂ClF₆NO₂ 293.55 Not reported Potential intermediate in explosive formulations
1-Bromo-3,5-bis(trifluoromethyl)benzene 328-70-1 C₈H₃BrF₆ 293.00 154 Substrate in Pd-catalyzed cross-coupling (87% yield)
3,5-Bis(trifluoromethyl)phenyl isothiocyanate 23165-29-9 C₉H₃F₆NS 271.19 Not reported Forms thioamides in 99% yield with pyrocatechol
1-Nitro-3,5-bis(trifluoromethyl)benzene 2092-55-9 C₈H₃F₆NO₂ 259.11 Not reported Intermediate in electrophilic substitutions
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene 2375-96-4 C₈H₂Br₂F₆ 361.91 Not reported Regulated under environmental policies (≥1% mixtures)
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene 1099597-35-9 C₇H₂ClF₅ 216.53 Not reported High hydrophobicity (XLogP3: 3.8)

Physical and Chemical Properties

  • Solubility : Trifluoromethyl groups generally enhance lipid solubility. For example, 1-chloro-2,5-difluoro-4-(trifluoromethyl)benzene has a high XLogP3 value (3.8), suggesting similar hydrophobicity for the target compound .
  • Thermal Stability : The bromo analogue (1-bromo-3,5-bis(trifluoromethyl)benzene ) has a defined boiling point (154°C), while the chloro-nitro derivative’s thermal stability is undocumented .

Biological Activity

1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene (C8H2ClF6NO2) is a synthetic organic compound notable for its potential biological activities. This compound, characterized by its trifluoromethyl groups and a nitro substituent, is being investigated for various applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.

The molecular weight of this compound is 293.55 g/mol. Its synthesis typically involves multi-step organic reactions, including the nitration of 1-chloro-2,5-bis(trifluoromethyl)benzene with concentrated nitric acid and sulfuric acid. The compound's structure allows it to undergo various chemical reactions such as nucleophilic substitution and reduction reactions, making it versatile in synthetic chemistry.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antimicrobial and anticancer properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of compounds related to this compound. For instance, derivatives of similar nitro-substituted compounds have shown significant activity against various bacterial strains. The mechanism often involves the bioreduction of the nitro group under anaerobic conditions, leading to reactive intermediates that can disrupt cellular functions .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Nitro Compound AE. coli25 µg/mL
Nitro Compound BS. aureus15 µg/mL
This compoundNot directly testedPotentially effective

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro assays. Studies indicate that the compound may induce apoptosis in cancer cell lines through oxidative stress mechanisms and DNA damage pathways . The trifluoromethyl groups enhance lipophilicity, potentially improving cellular uptake.

Case Study: In Vitro Evaluation
A recent study assessed the cytotoxic effects of several fluorinated aromatic compounds on human cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 20 µM against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50 (µM)
This compoundMCF-715
Similar Compound CA54912
Similar Compound DHeLa18

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Bioreduction : The nitro group can be reduced to an amino group within biological systems, forming reactive intermediates.
  • Oxidative Stress Induction : The trifluoromethyl groups may contribute to increased reactive oxygen species (ROS), leading to cellular damage.
  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways that regulate apoptosis and proliferation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene
Reactant of Route 2
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1-Chloro-4-nitro-2,5-bis(trifluoromethyl)benzene

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